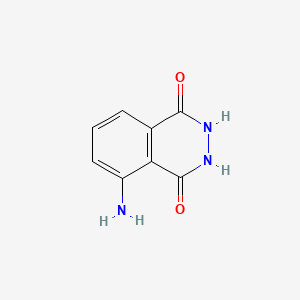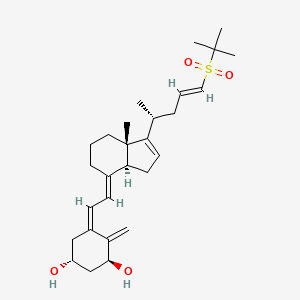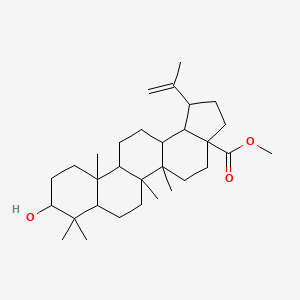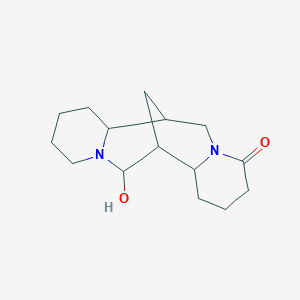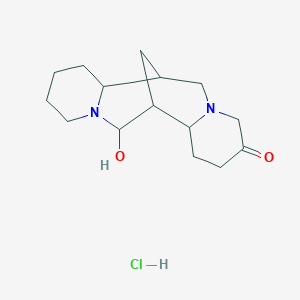
Cloruro de luteolinidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibición de la tirosinasa
Se ha encontrado que el cloruro de luteolinidina es un inhibidor competitivo de la tirosinasa . La tirosinasa es una enzima que juega un papel clave en las primeras etapas de la biosíntesis de melanina . El this compound puede inhibir la reacción catalítica de la tirosinasa, lo que podría usarse potencialmente para controlar la producción de melanina .
Actividad antioxidante
El this compound, al igual que otros flavonoides, tiene propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras .
Actividad antiinflamatoria
El this compound también exhibe actividad antiinflamatoria . Esto significa que puede ayudar a reducir la inflamación en el cuerpo, lo que podría ser potencialmente beneficioso en el tratamiento de enfermedades donde la inflamación juega un papel clave .
Actividad anticancerígena
La investigación ha demostrado que el this compound tiene propiedades anticancerígenas . Puede suprimir la progresión de la carcinogénesis y la angiogénesis, así como inducir la muerte celular apoptótica . Esto sugiere que el this compound podría usarse potencialmente en la prevención y el tratamiento del cáncer .
Actividad neuroprotectora
Se ha encontrado que el this compound tiene efectos neuroprotectores . Esto significa que puede ayudar a proteger las neuronas del daño o la degeneración, lo que podría ser potencialmente beneficioso en el tratamiento de enfermedades neurodegenerativas .
Actividad antimicrobiana
El this compound tiene propiedades antimicrobianas . Esto significa que puede matar o inhibir el crecimiento de microorganismos, lo que podría usarse potencialmente en el tratamiento de diversas infecciones .
Mecanismo De Acción
Target of Action
Luteolinidin chloride is a potent inhibitor of CD38 . CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling, immune response, and the pathogenesis of various diseases .
Mode of Action
Luteolinidin chloride interacts with its target, CD38, to exert its effects. It inhibits the activity of CD38, which can protect the heart from ischemia-reperfusion (I/R) injury while preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction .
Biochemical Pathways
The inhibition of CD38 by luteolinidin chloride affects various biochemical pathways. For instance, it modulates the production of nitric oxide (NO) and prostaglandin E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .
Pharmacokinetics
Its absorption is more efficient in the jejunum and duodenum than in the colon and ileum .
Result of Action
The inhibition of CD38 by luteolinidin chloride leads to various molecular and cellular effects. It can protect the heart from I/R injury, preserve eNOS function, and prevent endothelial dysfunction . In addition, luteolinidin chloride can modulate gene expression related to steroidogenesis, apoptosis, and stress response .
Action Environment
The action, efficacy, and stability of luteolinidin chloride can be influenced by various environmental factors. For instance, the bioavailability and absorption of luteolinidin chloride can be affected by the pH and composition of the gastrointestinal tract .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGHFOHXGFQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921728 | |
| Record name | Luteolinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154-78-5 | |
| Record name | Luteolinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLINIDOL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



